An In-depth Technical Guide to 1,3-Diisopropylthiourea: Synthesis, Properties, and Biological Activities
An In-depth Technical Guide to 1,3-Diisopropylthiourea: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diisopropylthiourea, identified by the CAS number 2986-17-6, is a symmetrically disubstituted thiourea derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its reported biological activities. The document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into its potential applications and methodologies for its study.
Chemical and Physical Properties
1,3-Diisopropylthiourea is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of 1,3-Diisopropylthiourea
| Property | Value | Reference(s) |
| CAS Number | 2986-17-6 | [1][2][3] |
| Molecular Formula | C₇H₁₆N₂S | [1][2][3] |
| Molecular Weight | 160.28 g/mol | [1][2][3] |
| Melting Point | 143-145 °C | [1][2] |
| Boiling Point | 200.2 °C at 760 mmHg | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Synonyms | N,N'-Diisopropylthiourea, 1,3-Bis(propan-2-yl)thiourea | [1][3] |
Synthesis of 1,3-Diisopropylthiourea
Several methods for the synthesis of 1,3-Diisopropylthiourea have been reported. The following sections detail two common experimental protocols.
Synthesis from Thiourea and Diisopropylamine
This method provides a greener alternative using water as a solvent and a recyclable catalyst.[5]
Experimental Protocol:
-
To a mixture of 10 mmol of thiourea and 20 mmol of diisopropylamine in 20 mL of water, add 0.4 mmol of PEG-400.[5]
-
Heat the mixture to reflux (approximately 100°C) and maintain for 26 hours.[5]
-
Cool the reaction mixture to allow the product to precipitate.[5]
-
Filter the precipitate and wash it with water.[5]
-
Dry the solid to obtain N,N'-diisopropylthiourea. The reported yield is approximately 78%.[5]
Synthesis from Isopropyl Isothiocyanate and Diisopropylamine
This method involves the reaction of an isothiocyanate with an amine.
Experimental Protocol:
-
In a round-bottom flask, dissolve diisopropylamine in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of isopropyl isothiocyanate to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,3-Diisopropylthiourea.
Biological Activities and Potential Applications
Thiourea derivatives are a class of compounds known for their diverse biological activities, including anticancer properties. While specific in-depth studies on the mechanism of action of 1,3-Diisopropylthiourea are limited in the public domain, research on structurally related thiourea derivatives suggests potential applications in oncology.
Cytotoxic Effects on Cancer Cells
Studies on various 1,3-disubstituted thiourea derivatives have demonstrated their cytotoxic activity against a range of human cancer cell lines, including colon, prostate, and leukemia cell lines.[6][7] These compounds have been shown to inhibit cancer cell proliferation and induce cell death, often with favorable selectivity over normal cells.[6]
Induction of Apoptosis
A common mechanism of action for the anticancer effects of thiourea derivatives is the induction of apoptosis, or programmed cell death.[6][8] This is a critical process for eliminating cancerous cells. The induction of apoptosis by these compounds has been confirmed through various assays, such as the Annexin V-FITC/PI staining assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[8]
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Seed cancer cells in 6-well plates and treat them with varying concentrations of the test compound (e.g., 1,3-Diisopropylthiourea) for a specified duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Unstained cells are viable, cells stained only with Annexin V are in early apoptosis, and cells stained with both Annexin V and PI are in late apoptosis or necrosis.
Signaling Pathways
The precise signaling pathways modulated by 1,3-Diisopropylthiourea are not yet fully elucidated. However, based on studies of other thiourea derivatives, the NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) signaling pathway is a potential target.[9] The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its dysregulation is often implicated in cancer.
Furthermore, the induction of apoptosis by many anticancer agents involves a complex cascade of signaling events. A generalized workflow for the evaluation of anticancer activity and a potential signaling pathway for apoptosis induction are presented below.
The diagram below illustrates a generalized intrinsic apoptosis signaling pathway that is often implicated in the mechanism of action of anticancer compounds.
Conclusion
1,3-Diisopropylthiourea is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. Based on the activities of related thiourea derivatives, it holds potential as a cytotoxic agent against cancer cells, likely through the induction of apoptosis. Further research is warranted to elucidate its specific molecular targets and signaling pathways to fully understand its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake such investigations.
References
- 1. N, N'-diisopropyl thiourea synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [chemicalbook.com]
- 5. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
